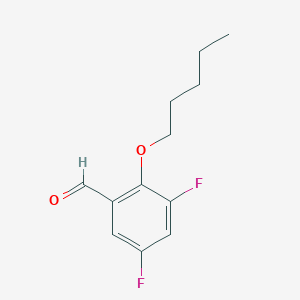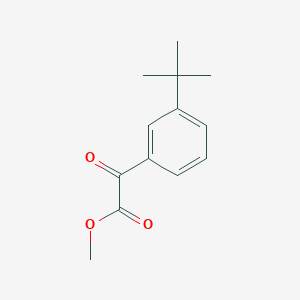
4-iso-Pentoxy-3,5-dimethylthiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Pentoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula C13H20OS. It consists of 20 hydrogen atoms, 13 carbon atoms, 1 oxygen atom, and 1 sulfur atom . This compound features a thiophenol core substituted with iso-pentoxy and dimethyl groups, making it a unique aromatic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Pentoxy-3,5-dimethylthiophenol can be achieved through various organic reactions. One common method involves the alkylation of 3,5-dimethylthiophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Pentoxy-3,5-dimethylthiophenol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-iso-Pentoxy-3,5-dimethylthiophenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-iso-Pentoxy-3,5-dimethylthiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The presence of the iso-pentoxy group may enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-iso-Butoxy-3,5-dimethylthiophenol
- 4-iso-Propoxy-3,5-dimethylthiophenol
- 4-iso-Hexoxy-3,5-dimethylthiophenol
Uniqueness
4-iso-Pentoxy-3,5-dimethylthiophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The iso-pentoxy group provides a balance between hydrophobicity and steric hindrance, influencing its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(3-methylbutoxy)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-9(2)5-6-14-13-10(3)7-12(15)8-11(13)4/h7-9,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUGMAUFLUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCC(C)C)C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7992458.png)


![1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992474.png)









![4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7992575.png)
